2-(5-Iodo-indol-1-yl)-ethanol
Overview
Description
2-(5-Iodo-indol-1-yl)-ethanol: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 5-position of the indole ring and an ethanol group at the 2-position makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-indol-1-yl)-ethanol typically involves the iodination of an indole derivative followed by the introduction of an ethanol group. One common method involves the following steps:
Iodination of Indole: The indole derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position of the indole ring.
Introduction of Ethanol Group: The iodinated indole is then reacted with an appropriate reagent, such as ethylene oxide or ethylene glycol, under acidic or basic conditions to introduce the ethanol group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodo-indol-1-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(indol-1-yl)-ethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(5-Iodo-indol-1-yl)-acetaldehyde or 2-(5-Iodo-indol-1-yl)-acetic acid.
Reduction: Formation of 2-(indol-1-yl)-ethanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Iodo-indol-1-yl)-ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Iodo-indol-1-yl)-ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of the iodine atom and ethanol group can influence its binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-indol-1-yl)-ethanol
- 2-(5-Chloro-indol-1-yl)-ethanol
- 2-(5-Fluoro-indol-1-yl)-ethanol
Uniqueness
2-(5-Iodo-indol-1-yl)-ethanol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated indole derivatives. The larger atomic radius and higher electronegativity of iodine can lead to different binding interactions and reaction pathways, making this compound particularly interesting for research and development.
Properties
IUPAC Name |
2-(5-iodoindol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAUNWDMLVWKRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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